molecular formula C11H16O3 B12561959 8-(3-Oxocycloprop-1-EN-1-YL)octanoic acid CAS No. 192190-93-5

8-(3-Oxocycloprop-1-EN-1-YL)octanoic acid

Cat. No.: B12561959
CAS No.: 192190-93-5
M. Wt: 196.24 g/mol
InChI Key: GZQURNFPUYOHDR-UHFFFAOYSA-N
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Description

8-(3-Oxocycloprop-1-EN-1-YL)octanoic acid is a chemical compound with the molecular formula C11H16O3 It contains a three-membered cyclopropene ring and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Oxocycloprop-1-EN-1-YL)octanoic acid typically involves the formation of the cyclopropene ring followed by the introduction of the octanoic acid chain. One common method involves the reaction of a suitable cyclopropene precursor with an octanoic acid derivative under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process. Industrial methods may also incorporate environmentally friendly practices to minimize waste and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

8-(3-Oxocycloprop-1-EN-1-YL)octanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

8-(3-Oxocycloprop-1-EN-1-YL)octanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 8-(3-Oxocycloprop-1-EN-1-YL)octanoic acid involves its interaction with molecular targets and pathways within biological systems. The cyclopropene ring and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    8-(3-Oxocycloprop-1-EN-1-YL)octanoic acid: Unique due to its specific structure and functional groups.

    8-(3-Oxocycloprop-1-EN-1-YL)heptanoic acid: Similar structure but with a shorter carbon chain.

    8-(3-Oxocycloprop-1-EN-1-YL)nonanoic acid: Similar structure but with a longer carbon chain.

Uniqueness

This compound is unique due to its specific combination of a cyclopropene ring and an octanoic acid chain. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

192190-93-5

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

8-(3-oxocyclopropen-1-yl)octanoic acid

InChI

InChI=1S/C11H16O3/c12-10-8-9(10)6-4-2-1-3-5-7-11(13)14/h8H,1-7H2,(H,13,14)

InChI Key

GZQURNFPUYOHDR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C1=O)CCCCCCCC(=O)O

Origin of Product

United States

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